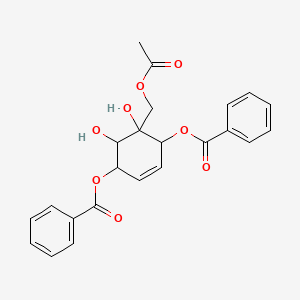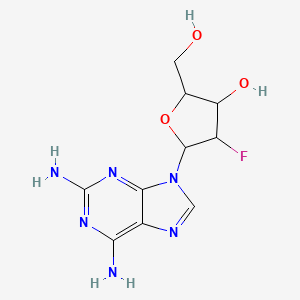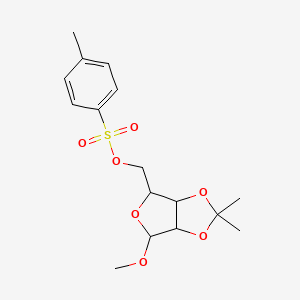
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-CHLOROPHENOXYSILATRANE is an organosilicon compound with the molecular formula C12H16ClNO3Si and a molecular weight of 285.8 g/mol . This compound belongs to the class of silatranes, which are cyclic silicon esters of triethanolamines. Silatranes are known for their unique structural characteristics, including an Si←N dative bond, pentacovalent silicon, and a tetrahedral nitrogen atom .
Méthodes De Préparation
M-CHLOROPHENOXYSILATRANE can be synthesized through various methods. One common synthetic route involves the reaction of 3-chlorophenol with triethanolamine . The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve solvent-free reactions, such as co-grinding, kneading, or milling of molecular solids, which are viable alternatives to traditional solvent-based methods .
Analyse Des Réactions Chimiques
M-CHLOROPHENOXYSILATRANE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silatrane oxides, while substitution reactions can lead to the formation of various substituted silatranes .
Applications De Recherche Scientifique
M-CHLOROPHENOXYSILATRANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organosilicon compounds. In biology and medicine, it has been studied for its potential biological activity and therapeutic applications. For instance, silatranes have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties . In industry, M-CHLOROPHENOXYSILATRANE is used as a coupling agent to improve the adhesion between different materials, such as polymers and inorganic surfaces .
Mécanisme D'action
The mechanism of action of M-CHLOROPHENOXYSILATRANE involves its interaction with molecular targets through the Si←N dative bond. This bond allows the compound to form stable complexes with various biomolecules, thereby exerting its biological effects. The specific pathways involved in its mechanism of action depend on the target molecules and the biological context in which it is used .
Comparaison Avec Des Composés Similaires
M-CHLOROPHENOXYSILATRANE is unique among silatranes due to the presence of the m-chlorophenoxy group. Similar compounds include unsubstituted silatranes, trimethylsilatranes, silatranones, carbasilatranes, and pseudosilatranes . These compounds share the characteristic Si←N dative bond and pentacovalent silicon structure but differ in their substituents and specific properties. The m-chlorophenoxy group in M-CHLOROPHENOXYSILATRANE imparts unique chemical and biological properties, making it distinct from other silatranes .
Propriétés
Numéro CAS |
56581-45-4 |
|---|---|
Formule moléculaire |
C12H16ClNO3Si |
Poids moléculaire |
285.80 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H16ClNO3Si/c13-11-2-1-3-12(10-11)18-15-7-4-14(5-8-16-18)6-9-17-18/h1-3,10H,4-9H2 |
Clé InChI |
ZVTSTPWMPMJSEE-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Si]2(OCCN1CCO2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)


![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)




![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)


